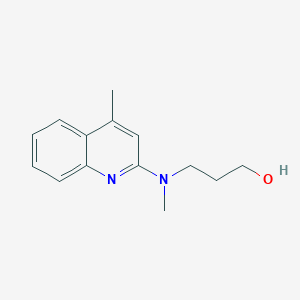

3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol

Description

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

3-[methyl-(4-methylquinolin-2-yl)amino]propan-1-ol |

InChI |

InChI=1S/C14H18N2O/c1-11-10-14(16(2)8-5-9-17)15-13-7-4-3-6-12(11)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3 |

InChI Key |

PJCOANYCWSXZLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N(C)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the quinoline ring through alkylation reactions.

Amination: The amino group is introduced via nucleophilic substitution reactions.

Attachment of the Propanol Group: The final step involves the attachment of the propanol group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic properties. Quinoline derivatives are known for their biological activities, including:

- Anticancer Activity : Research indicates that 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol can intercalate with DNA, potentially inhibiting replication processes critical in cancer cells. This property has been linked to its structural similarity to other anticancer agents .

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent due to its ability to interact with various biological targets, modulating enzyme activities or influencing cellular pathways .

Neuropharmacological Effects

Studies have highlighted the neuropharmacological effects of quinoline derivatives, including:

- Anticonvulsant Properties : Certain derivatives exhibit anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy.

- Sedative Effects : Compounds similar to this compound have demonstrated sedative properties, which may be beneficial in managing anxiety disorders.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives that can be explored for additional biological activities.

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity. This aspect broadens its applicability beyond the laboratory setting into commercial production.

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in vivo:

- Antitumor Activity : In xenograft models, significant tumor growth inhibition was observed at doses of 20 mg/kg, indicating its potential as an anticancer treatment .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings Summary Table

Case Studies

Several case studies provide insights into the biological relevance of this compound:

- Kynurenine Pathway Modulation : Investigations into how this compound affects the kynurenine pathway have revealed its potential role in neuroprotection and modulation of neurotransmitter levels.

- Behavioral Studies in Rodents : Behavioral studies have shown that administration of this compound can lead to significant changes in anxiety-like behaviors, supporting its use as a sedative agent.

Mechanism of Action

The mechanism of action of 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms . Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

Biological Activity

3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which has been widely recognized for its pharmacological properties. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar quinoline derivatives to reduce the expression of histone H3, a proliferation marker, and increase the transcriptional activity of cell cycle regulators such as P53 and P21 in various cancer cell lines (C32, A549, MDA-MB-231) .

Key Findings:

- IC50 Values : The compound demonstrated no toxicity at concentrations up to 100 µM in non-cancerous cell lines.

- Mechanisms : The alteration in BCL-2 and BAX gene expression suggests potential induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies reported moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) greater than 256 µg/mL for some derivatives lacking the phenolic group at position 8 .

Antimicrobial Activity Table:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | >256 |

| Derivative 3c | MRSA | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with specific structural features. For instance:

- Substituents : The presence of substituents at the 6-position on the quinoline ring can significantly influence both anticancer and antimicrobial activities. Compounds with methyl or ethyl groups typically exhibited enhanced potency compared to those with larger alkoxy groups .

Case Studies

- Anticancer Studies : A series of experiments involving various quinoline derivatives demonstrated that modifications to the methyl group significantly impacted their ability to induce apoptosis in cancer cells. Notably, compound 3c was shown to effectively alter gene expression related to cell cycle regulation .

- Antimicrobial Efficacy : In comparative studies against Mycobacterium tuberculosis, certain alkoxy-substituted quinoline derivatives showed promising results, with MIC values ranging from 9.2 to 106.4 µM, indicating potential for development as new antimycobacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves coupling 4-methylquinolin-2-amine with 3-chloropropanol derivatives under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates .

- Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonating the amine group to facilitate substitution .

- Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and proton environments. For example, the methyl group on the quinoline ring appears as a singlet (~δ 2.5 ppm), while the propanol chain protons show splitting patterns consistent with coupling .

- Mass spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-HRMS) validates the molecular formula (C₁₅H₂₀N₂O) and detects impurities .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity studies .

Q. What is the rationale behind the compound’s structural design in pharmacological research?

- Methodological Answer : The quinoline core provides π-π stacking interactions with biological targets (e.g., enzymes or receptors), while the propanol-amine side chain enhances solubility and hydrogen-bonding potential. Comparative studies with analogs (e.g., 3-(4-chlorophenyl)propan-1-ol) show that substituents on the quinoline ring modulate target affinity and selectivity .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amine alkylation) be experimentally validated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace ³H or ²H in reactants to study rate-determining steps .

- Intermediate trapping : Use low-temperature NMR (-40°C) to identify transient species like carbocation intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies, corroborated by experimental kinetics .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Quantify impurities (e.g., unreacted starting materials) via HPLC-UV/MS and correlate with bioassay results .

- Assay conditions : Standardize protocols (e.g., pH 7.4 buffers for in vitro tests) to ensure comparability. For example, protonation states of the amine group affect receptor binding .

- Structural confirmation : Re-analyze disputed samples via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Q. What computational strategies are recommended for predicting the compound’s target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases). Focus on the quinoline ring’s interaction with hydrophobic pockets and the propanol group’s hydrogen bonding .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .

- QSAR modeling : Train models on analogs (e.g., 3-(dimethylamino)-1-phenylpropan-1-ol) to predict ADMET properties and optimize lead candidates .

Q. How can crystallization challenges (e.g., twinning or poor diffraction) be resolved during structural analysis?

- Methodological Answer :

- Crystal optimization : Screen solvents (e.g., DMSO/water) and additives (e.g., PEG 4000) to improve crystal quality .

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets and improve R-factor convergence .

- Low-temperature data collection : Cool crystals to 100 K (liquid N₂) to reduce thermal motion and enhance resolution .

Q. What strategies are effective for profiling and mitigating synthetic byproducts or degradation products?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to identify labile groups. Monitor via LC-MS .

- Stability-indicating assays : Develop HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to resolve degradation products .

- Reference standards : Use certified impurities (e.g., CAS 6452-57-9) to calibrate detection limits and quantify trace byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.